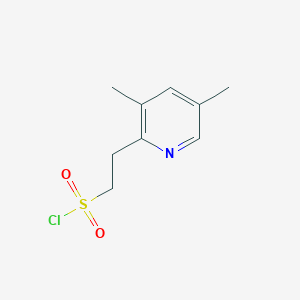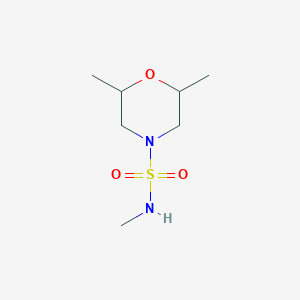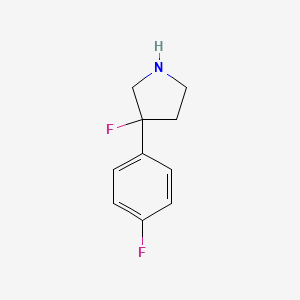
3-Fluoro-3-(4-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom on both the pyrrolidine ring and the phenyl ring, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in medicinal chemistry due to their potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine and phenyl rings. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process might include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-Fluoro-3-(4-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Used in the development of agrochemicals and materials science for its unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the fluorine atom on the pyrrolidine ring.
3-Fluoropyrrolidine: Lacks the fluorine atom on the phenyl ring.
4-Fluorophenylpyrrolidine: Fluorine atom only on the phenyl ring
Uniqueness
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is unique due to the presence of fluorine atoms on both the pyrrolidine and phenyl rings. This dual fluorination can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-fluoro-3-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,13H,5-7H2 |
InChI Key |
XHCDLDRGPAGECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


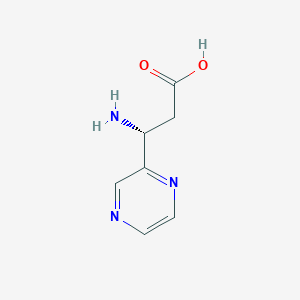
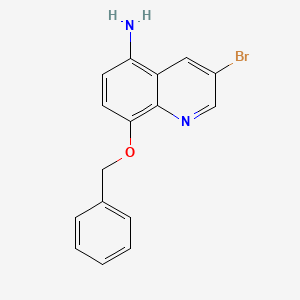
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
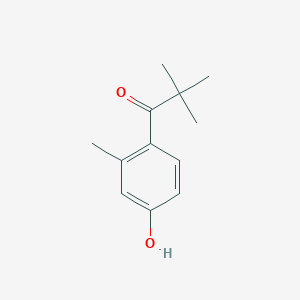
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
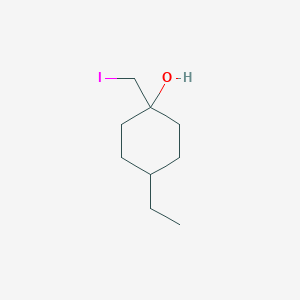
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
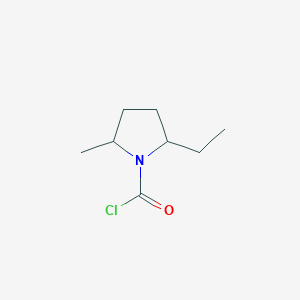
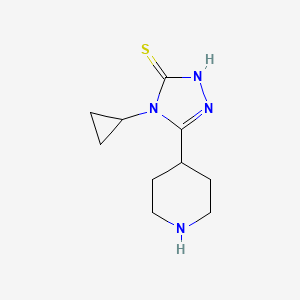
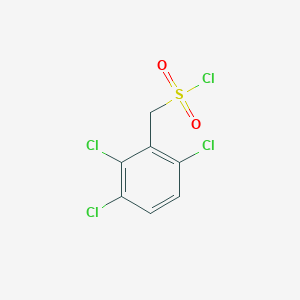
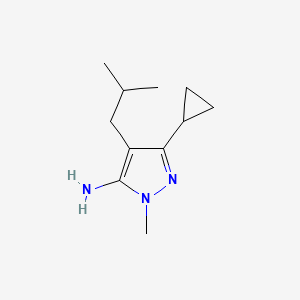
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
